N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Research has explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, demonstrating the versatility of heterocyclic compounds in producing new molecules with potential antimicrobial activities (Gad-Elkareem et al., 2011).
Anticancer Activity
Studies have also focused on the development of pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing their potential as anticancer agents. The research highlighted the synthesis methods and evaluated the compounds' inhibitory activity on specific cancer cell lines, indicating their promise in cancer treatment (Abdellatif et al., 2014).
Reaction Mechanisms and Chemical Synthesis
Further studies have explored the reaction mechanisms of related compounds, such as the ANRORC rearrangement in reactions with thiourea. This research contributes to the understanding of chemical processes involved in synthesizing complex heterocyclic structures (Ledenyova et al., 2018).
Novel Antitumor Agents
Another avenue of research has investigated the synthesis of novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives as anti-tumor agents. This includes studying efficient synthesis methods and evaluating the compounds' effects on tumor model cancer cell lines, highlighting the potential of heterocyclic compounds in developing new cancer therapies (Nassar et al., 2015).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-15(12-5-8-24-9-12)11(2)21(20-10)7-6-17-16(23)13-3-4-14(22)19-18-13/h3-5,8-9H,6-7H2,1-2H3,(H,17,23)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFAJXBBSSODS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NNC(=O)C=C2)C)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.